Technetium (99Mtc) Exametazime
Description
Properties
Molecular Formula |
C26H56N8O4Tc2 |
|---|---|
Molecular Weight |
742.6 g/mol |
IUPAC Name |
(NZ)-N-[(3S)-3-[[3-[[(2S,3Z)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine;(NZ)-N-[(3R)-3-[[3-[[(2R,3Z)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine;technetium-99 |
InChI |
InChI=1S/2C13H28N4O2.2Tc/c2*1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19;;/h2*9-10,14-15,18-19H,7-8H2,1-6H3;;/b2*16-11-,17-12-;;/t2*9-,10-;;/m10../s1/i;;2*1+1 |
InChI Key |
IAUIBQFUUKHIOW-ZEHWIDMKSA-N |
Isomeric SMILES |
C[C@@H](NCC(CN[C@@H](/C(=N\O)/C)C)(C)C)/C(=N\O)/C.C[C@H](NCC(CN[C@H](/C(=N\O)/C)C)(C)C)/C(=N\O)/C.[99Tc].[99Tc] |
Canonical SMILES |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C.CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C.[Tc].[Tc] |
Origin of Product |
United States |
Radiochemical Synthesis and Ligand Coordination Chemistry
Precursor Chemistry and Synthesis Pathways of Exametazime (B24654) Ligand (HMPAO)
The active substance, the ligand Exametazime, is chemically known as hexamethylpropylene amine oxime (HMPAO). viamedica.pl Its synthesis is a foundational step that dictates the quality of the final radiolabeled compound.
The HMPAO molecule possesses two chiral centers, which gives rise to three stereoisomers: the d- (R,R) and l- (S,S) enantiomers, which together form a racemic mixture (d,l-HMPAO), and a meso- (R,S) diastereomer. viamedica.plkoreascience.kr The initial synthesis, typically a two-step process involving the condensation of propanediamine with a keto-oxime followed by reduction, yields a mixture of these d,l- and meso-forms. viamedica.plnih.govresearchgate.netresearchgate.net
The biological properties of the technetium complexes formed with these diastereomers differ significantly. koreascience.kr The complex with d,l-HMPAO shows superior brain uptake and retention compared to the complex formed with the meso-isomer. koreascience.kr Consequently, the meso-form is considered an impurity in the final radiopharmaceutical preparation. viamedica.pl
The isomeric purity of the HMPAO ligand is a critical parameter for its use in manufacturing kits for radiopharmaceutical preparation. viamedica.pl The presence of the 99mTc-meso-HMPAO complex is restricted in the final injection, making the purity of the initial ligand paramount. viamedica.pl
Research has focused on developing synthesis routes that maximize the purity of the d,l-HMPAO ligand. A novel purification method has been shown to produce d,l-HMPAO with high chemical purity and yield, effectively eliminating the undesired meso-diastereomer. viamedica.plnih.gov This method provides a reliable source of high-purity ligand essential for producing consistent and effective radiopharmaceutical kits. viamedica.pl
Table 1: Comparison of HMPAO Synthesis and Purification Methods
| Parameter | Traditional Method (Fractional Crystallization) | Optimized Method (Tartrate Salt Crystallization) |
|---|---|---|
| Overall Yield | Low (reported around 1.2%) viamedica.pl | Improved (around 18–20%) viamedica.plnih.gov |
| Purity (d,l-HMPAO) | Contains small (3–5%) amounts of meso-form viamedica.plresearchgate.net | > 99% (meso-form not detected) viamedica.plnih.gov |
| Process Duration | Time-consuming viamedica.plresearchgate.net | Total time of 10 days viamedica.plnih.gov |
Radiolabeling Methodologies for Technetium-99m Complexation
The radiolabeling process involves the chelation of the radionuclide Technetium-99m by the HMPAO ligand. This is achieved through a carefully controlled reduction-complexation reaction.
Exametazime functions as a chelating agent, a molecule that can form several bonds to a single metal ion. drugbank.comnih.govwikipedia.org The process begins with the elution of Technetium-99m from a radionuclide generator in the form of sodium pertechnetate (B1241340) (Na[99mTcO4]), where technetium exists in its highest oxidation state (+7). numberanalytics.compharmacylibrary.com
To form a complex with HMPAO, the technetium must first be reduced to a lower oxidation state. pharmacylibrary.comwikipedia.org This is accomplished by adding a reducing agent, most commonly stannous chloride (SnCl₂), to the reaction vial. pharmacylibrary.comfda.gov The stannous ions (Sn²⁺) reduce the Tc(VII) to a more reactive state, such as Tc(V), which is then available for complexation. pharmacylibrary.com The HMPAO ligand then coordinates with the reduced technetium ion, forming a neutral, lipophilic Technetium (99mTc) Exametazime complex. numberanalytics.comwikipedia.org
The efficiency of the radiolabeling process and the purity of the final product are highly dependent on several reaction parameters. The radiochemical purity specification for the lipophilic complex is typically not less than 80%. researchgate.netsnmjournals.org
Stannous Ion Concentration : The quantity of stannous chloride is critical. An optimal amount is required to ensure complete reduction of the pertechnetate. fda.govsnmjournals.org Studies have shown that varying the concentration of stannous chloride dihydrate affects the radiolabeling yield, with specific concentrations identified to achieve yields greater than 90%. koreascience.kr
Ligand Concentration and Volume : The concentration of the exametazime ligand directly impacts the labeling efficiency. Research has demonstrated that as the concentration of the ligand decreases, the labeling efficiency also tends to decrease. nih.gov
pH of the Medium : The pH of the reaction mixture can influence the formation and stability of the technetium complex. iaea.org
Generator Eluate Conditions : The age and condition of the technetium eluate can affect the radiochemical yield. Using eluate from a generator that has not been eluted for more than 24 hours can lead to higher concentrations of 99Tc (the ground-state isomer) and peroxide byproducts, which can compete with the desired reaction and result in poor labeling efficiency. snmjournals.org
Stabilizers : The primary lipophilic 99mTc-exametazime complex is inherently unstable, with a shelf life often cited as only 30 minutes. nih.gov To extend its usability, stabilizing agents such as cobalt chloride or a mixture of methylene (B1212753) blue and phosphate (B84403) buffer can be added. researchgate.netnih.gov These stabilizers can increase the in vitro stability of the complex to several hours. nih.govsnmjournals.org
Table 2: Influence of Ligand Concentration on Labeling Efficiency
| Exametazime Concentration (per 0.6 mL) | Mean Labeling Efficiency (%) |
|---|---|
| 200 µg | 64 (± 5%) nih.gov |
| 25 µg | 43 (± 18%) nih.gov |
Data from a study investigating the effect of exametazime concentration on the labeling of leucocytes. nih.gov
Coordination Chemistry of this compound Radiocomplex
The final product of the radiolabeling reaction is a coordination complex with specific chemical properties. The this compound complex is a neutral and lipophilic molecule. wikipedia.org In this complex, technetium is believed to be in the +5 oxidation state, forming a five-coordinate square pyramidal structure. pharmacylibrary.com
Upon formation, two principal species of the 99mTc-HMPAO complex exist: a primary, lipophilic complex and a secondary, more hydrophilic (polar) complex. iaea.orgunimib.it The lipophilic complex is the clinically desired agent due to its ability to cross cellular membranes and the blood-brain barrier. Over time, the unstable primary complex undergoes a conversion to the secondary hydrophilic species. unm.edu This conversion reduces the biological efficacy of the radiopharmaceutical and is the primary reason for its short post-reconstitution shelf life when prepared without a stabilizer. nih.gov
Oxidation States of Technetium in the Radiocomplex
The formation of the this compound complex requires the reduction of technetium from its initial +7 oxidation state in pertechnetate. wikipedia.org In the final radiocomplex, technetium exists in a lower oxidation state. Specifically for the exametazime complex, the technetium atom is in the +3 oxidation state. wikipedia.org This change in oxidation state is crucial for the formation of a stable coordination complex with the exametazime ligand. wikipedia.orgpharmacylibrary.com The reduction is typically achieved using a stannous agent provided in the kit for preparation. pharmacylibrary.comhres.ca While the oxidation state of technetium in many first-generation radiopharmaceuticals was not always conclusively identified, it has been well-characterized for second-generation complexes like 99mTc-exametazime. pharmacylibrary.com
Structural Characterization of the this compound Complex
The this compound complex is a neutral and lipophilic molecule. nih.govnumberanalytics.com The exametazime ligand, chemically known as (RR,SS)-4,8-diaza-3,6,6,9-tetramethylundecane-2,10-dione bisoxime, acts as a tetradentate ligand, binding to the technetium core. nih.govhres.ca The d,l-isomer of the ligand is essential for the formation of the desired complex. nih.gov The resulting complex has a specific three-dimensional structure that allows it to be taken up by cells. wikipedia.org The structural identity of the complex can be confirmed using advanced analytical techniques such as radio-liquid chromatography-mass spectrometry (radio-LC-MS), which can verify the molecular ion mass even at very low concentrations. nih.gov
Radiochemical Purity and Stability Assessment in Research Settings
Ensuring the radiochemical purity and stability of this compound is critical for its effective use. snmjournals.orgnih.gov The primary lipophilic complex is known to be unstable and converts over time to a secondary, more hydrophilic complex that is not clinically useful. viamedica.plhres.ca
Analytical Techniques for Radiochemical Purity Determination (e.g., Chromatography methods)
The radiochemical purity (RCP) of a 99mTc-exametazime preparation is the proportion of the total radioactivity that is in the desired lipophilic form. ymaws.com Several analytical methods, primarily chromatographic techniques, are employed to determine the RCP and identify potential impurities.
Three main potential radiochemical impurities can be present:
A standard method for RCP determination involves the use of two or three miniaturized paper chromatography systems. hres.casnmjournals.org
Common Chromatography Systems:
By combining the results from these systems, the percentage of the primary lipophilic complex can be calculated. snmjournals.org High-performance liquid chromatography (HPLC) is another powerful technique used in research settings to analyze the isomeric and radiochemical purity of 99mTc-exametazime preparations. nih.govnih.gov HPLC can effectively separate the desired d,l-isomer from the undesired meso-isomer. nih.gov
Table 1: Comparison of Chromatography Methods for 99mTc-Exametazime Purity Analysis
| Method | Stationary Phase | Mobile Phase | Species Separated |
|---|---|---|---|
| Three-Strip Method | |||
| System 1 | ITLC-SG | Methyl Ethyl Ketone (MEK) | Separates lipophilic complex and pertechnetate (mobile) from secondary complex and HR-Tc (stationary). fda.govsnmjournals.org |
| System 2 | ITLC-SG | 0.9% Saline | Separates pertechnetate (mobile) from all other species (stationary). hres.casnmjournals.org |
| System 3 | Whatman Paper | 50% Acetonitrile | Separates HR-Tc (stationary) from other species (mobile). snmjournals.org |
| Single-Strip Method | Whatman 17 Paper | Ethyl Acetate | Provides a quicker analysis and correlates well with the three-strip method. nih.govsnmjournals.org |
| Column Chromatography | Octadecyl (C18) | Saline | A rapid and reliable alternative for quality control. snmjournals.org |
| HPLC | Varies (e.g., C18) | Varies | Separates isomeric forms (d,l vs. meso) and radiochemical impurities. nih.govnih.gov |
In Vitro Stability of the this compound Radiocomplex
The primary lipophilic 99mTc-exametazime complex is inherently unstable and undergoes conversion to a more polar, secondary complex over time. fda.govhres.ca Without stabilization, the useful life of the reconstituted agent is typically limited to about 30 minutes. fda.govviamedica.pl The rate of this conversion is approximately 12% per hour. fda.gov
Research has shown that the stability of the complex can be extended. The addition of stabilizers like cobalt chloride or methylene blue can increase the in vitro stability for several hours. hres.canih.govnih.govgehealthcare.com For instance, cobalt chloride can stabilize the complex for up to 5 hours. hres.canih.gov Methylene blue has been shown to increase stability for 4 to 6 hours. nih.gov
Table 2: In Vitro Stability of 99mTc-Exametazime Preparations
| Preparation | Time Post-Reconstitution | Radiochemical Purity (RCP) | Reference |
|---|---|---|---|
| Unstabilized | 30 minutes | >80% | fda.govviamedica.pl |
| Unstabilized | 90 minutes | 79% (aqueous) | researchgate.net |
| Methylene Blue Stabilized (2-h-old) | - | 86.7% (mean) | snmjournals.org |
| Cobalt Stabilized | Up to 5 hours | Maintained | hres.canih.gov |
| Ethanol Stabilized | 90 minutes | 92% | researchgate.net |
Factors Influencing Radiochemical Stability
Several factors can influence the decomposition of the lipophilic 99mTc-exametazime complex and affect its radiochemical stability. viamedica.pl
Molecular and Cellular Interactions: Pre Clinical Investigations
Mechanisms of Cellular Uptake in Investigational Cell Lines
Technetium (99mTc) exametazime (B24654) is a lipophilic, neutral complex that is designed to cross the blood-brain barrier and other cell membranes. researchgate.neteanm.org Its uptake into cells is a critical step for its use in diagnostic imaging. Pre-clinical studies using various cell lines have been instrumental in elucidating the mechanisms governing this process.
The primary mechanism for the cellular uptake of 99mTc-exametazime is passive diffusion. researchgate.net This is driven by the concentration gradient of the lipophilic complex across the cell membrane. As a small and uncharged molecule, it can readily pass through the lipid bilayer of cells. eanm.org
Studies have shown that the initial uptake of 99mTc-exametazime is rapid, reaching a maximum concentration within minutes of exposure. eanm.orgnucmedmolecular.com This rapid influx is characteristic of a passive diffusion process, where the rate of uptake is directly proportional to the extracellular concentration of the compound.
Role of Cellular Redox Environment (e.g., Glutathione) in Retention
While uptake is a passive process, the retention of technetium-99m within the cell is an active process heavily dependent on the intracellular redox environment. The key player in this process is glutathione (B108866) (GSH), a major intracellular antioxidant. nucmedmolecular.comnih.gov
Once inside the cell, the lipophilic 99mTc-exametazime complex undergoes a chemical reduction. chemicalbook.com This reaction is facilitated by intracellular glutathione, which converts the lipophilic complex into a more polar, hydrophilic species. nucmedmolecular.comfda.gov This change in chemical property prevents the molecule from diffusing back out of the cell, effectively trapping the technetium-99m radionuclide inside. nucmedmolecular.comfda.gov
Carrier-Mediated vs. Passive Diffusion Mechanisms
The predominant mechanism of cellular entry for 99mTc-exametazime is passive diffusion. researchgate.net This is supported by the rapid uptake kinetics and the lipophilic nature of the complex. Unlike substances that require specific protein channels or transporters to enter a cell, 99mTc-exametazime's passage is not believed to be dependent on such carrier-mediated systems.
However, some research suggests the possibility of interactions with specific binding sites once inside the cell, which could contribute to its retention. For instance, studies in red blood cells have indicated the presence of two distinct intracellular acceptor sites with different binding affinities. acs.org While the initial entry is passive, these interactions highlight a more complex intracellular fate than simple diffusion and trapping.
Subcellular Localization Studies in In Vitro Models
Understanding where 99mTc-exametazime localizes within the cell provides further insight into its mechanism of action. In vitro studies using cell fractionation and imaging techniques have been employed to determine its distribution among different cellular compartments.
Intracellular Trapping Mechanisms and Metabolite Formation
As previously discussed, the primary trapping mechanism involves the conversion of the initial lipophilic 99mTc-exametazime complex into one or more polar metabolites. eanm.orgfda.gov This conversion is an enzymatic or chemical process, with glutathione playing a significant role. eanm.orgnucmedmolecular.com The resulting hydrophilic metabolites are unable to cross the cell membrane and are thus retained intracellularly. fda.gov
The formation of these metabolites is a key feature of the tracer's design, ensuring a stable signal from the target tissue over time. The rate of this metabolic trapping can vary between different cell types, which may be attributed to differences in their intracellular glutathione levels and enzymatic activity.
Specificity of Interaction with Biological Targets In Vitro
The design of 99mTc-exametazime as a perfusion agent means that its initial uptake is not targeted to a specific biological molecule in the way a receptor-binding ligand would be. Its primary "target" for localization is the intracellular environment of viable cells, particularly the cytoplasm.
In vitro studies have confirmed that the interaction is largely non-specific in terms of binding to a particular receptor or protein to gain entry. The specificity of its application comes from its ability to be retained in cells with an active metabolic environment capable of converting the lipophilic complex to its hydrophilic form.
However, once inside certain cell types, there can be a degree of selective association. As mentioned, studies with eosinophils have shown a strong selectivity for these cells over other leukocytes, with subsequent storage in secretory granules. acs.orgresearchgate.net This suggests that while the initial uptake is non-specific, the intracellular fate and distribution can be cell-type dependent.
| Feature | Description | References |
| Primary Uptake Mechanism | Passive diffusion across the cell membrane, driven by the lipophilic nature of the complex. | researchgate.net |
| Retention Mechanism | Intracellular conversion to a polar, hydrophilic species, primarily through reduction by glutathione. | fda.gov, nucmedmolecular.com |
| Intracellular Metabolites | Formation of hydrophilic metabolites that are trapped within the cell. | fda.gov, eanm.org |
| Subcellular Localization | Generally distributed in the cytoplasm, with some evidence of preferential accumulation in secretory granules of eosinophils. | acs.org, researchgate.net |
| Target Specificity | Non-specific uptake based on perfusion and cell viability, with retention dependent on intracellular redox environment. | acs.org, researchgate.net |
Ligand-Receptor or Enzyme Binding Studies
The primary mechanism for the retention of Technetium (99mTc) exametazime within cells does not involve a classic ligand-receptor binding interaction. Instead, its trapping is a result of an intracellular enzymatic conversion. The initial complex, a lipophilic d,l-isomer of 99mTc-exametazime (also known as 99mTc-HMPAO), is able to diffuse across cell membranes, including the blood-brain barrier and the cell membranes of leukocytes. richtlijnendatabase.nlsnmjournals.org
Once inside the cell, the lipophilic complex undergoes a conversion into a secondary, more polar and hydrophilic species. richtlijnendatabase.nltsnmjournals.org This transformation prevents the complex from diffusing back out of the cell, effectively trapping the radioactivity intracellularly. snmjournals.orgsnmjournals.org Pre-clinical investigations have identified the key mediator of this conversion to be glutathione (GSH), a tripeptide present in high concentrations within most cells. snmjournals.orgsnmjournals.org
Studies using rat brain homogenates demonstrated that the conversion of the lipophilic 99mTc-exametazime to its hydrophilic form was significantly reduced when intracellular glutathione levels were depleted. snmjournals.org The rate of this conversion reaction has been shown to be dependent on the concentration of glutathione. snmjournals.orgnih.gov For instance, in buffered aqueous solutions, glutathione was shown to rapidly convert the exametazime tracer to hydrophilic forms with rate constants between 208 and 317 L/mol/min for the d,l-isomer. snmjournals.org This enzyme-mediated trapping mechanism is crucial for its application in both brain perfusion imaging and the labeling of blood cells. richtlijnendatabase.nlsnmjournals.org
Evaluation of Selectivity in Complex Biological Milieus
The selectivity of this compound has been evaluated, particularly in the context of labeling mixed leukocyte populations for infection and inflammation imaging. In the complex environment of whole blood components, 99mTc-exametazime demonstrates a notable preference for certain cell types.
Pre-clinical studies have shown that the compound preferentially labels granulocytes over mononuclear cells (lymphocytes and monocytes). researchgate.netnih.gov When mixed leukocytes are incubated with 99mTc-exametazime, approximately 70-80% of the radioactivity becomes associated with the granulocyte population. nih.gov Further investigations using autoradiography and density gradient separation techniques have revealed an even greater selectivity for a specific subset of granulocytes: the eosinophils. mdpi.com
One study quantitatively assessed this selectivity and found the mean radioactivity-per-cell ratio for eosinophils to neutrophils was approximately 10:1, and for eosinophils to mononuclear cells, it was about 14:1. mdpi.com This inherent selectivity for granulocytes is advantageous for imaging inflammatory processes where these cells are the primary infiltrates. researchgate.netnih.gov Subcellularly, however, the tracer shows no preferential localization, distributing throughout the nuclear and cytoplasmic compartments. mdpi.com
In Vitro Labeling of Biological Components for Research (e.g., Leukocytes, Stem Cells)
This compound is widely used for the in vitro radiolabeling of cellular components for research and diagnostic tracking. The process involves isolating cells, incubating them with the radiopharmaceutical, and then re-injecting them. Key areas of pre-clinical investigation include maximizing the efficiency of this labeling process and ensuring the labeled cells remain viable and functional.
Optimization of Labeling Efficiency in Cellular Systems
The efficiency of labeling leukocytes and stem cells with 99mTc-exametazime is influenced by several critical parameters. Research has focused on optimizing these factors to achieve high labeling yields, which is crucial for obtaining high-quality images and ensuring a sufficient number of labeled cells are administered. A low labeling efficiency can be influenced by the patient's disease state, cell damage during separation, and the presence of certain medications. richtlijnendatabase.nl
Key factors identified in pre-clinical and laboratory studies include the concentration of the exametazime ligand, the number of cells being labeled, the presence of plasma in the labeling medium, and the age of the reconstituted radiopharmaceutical. richtlijnendatabase.nlresearchgate.net For example, labeling efficiency was found to be dependent on cell and plasma concentration but independent of HMPAO concentration over a range of 20-80 µg/ml. researchgate.net The use of freshly prepared 99mTc-exametazime is recommended, as the lipophilic complex degrades over time into forms that cannot efficiently label cells. nih.govnih.gov
Table 1: Factors Affecting In Vitro Labeling Efficiency of Cells with 99mTc-Exametazime
| Parameter | Finding/Observation | Impact on Efficiency | Source |
|---|---|---|---|
| Exametazime (HMPAO) Concentration | Reducing the amount of ligand from a full vial to one-fifth of the content per labeling procedure increased mean efficiency from ~64% to 85%. | Higher | enea.it |
| Cell Concentration | Labeling efficiency is dependent on cell concentration, with optimal results at >8x10⁷ cells/ml. The yield increases as the number of white blood cells increases. | Higher | tsnmjournals.orgresearchgate.net |
| Plasma Concentration | Labeling in a plasma-free medium (saline) generally results in higher labeling efficiency compared to labeling in plasma. | Lower (in plasma) | researchgate.net |
| Age of Reconstituted Kit | Only freshly prepared 99mTc-exametazime (within 20-30 minutes) should be used, as the active lipophilic complex degrades over time. | Lower (with age) | richtlijnendatabase.nlnih.govnih.gov |
| Sedimentation Agent | Using Gelofusine as a red blood cell sedimentation agent resulted in higher WBC recovery compared to Hydroxyethyl-starch (HES), with no significant difference in final labeling efficiency. | Comparable | capes.gov.br |
| Radioactivity Amount | Increasing the 99mTc activity used per patient dose (from 0.37 to 1.11 GBq) in a multi-dose protocol increased the mean labeling yield to 82%. | Higher | enea.it |
Assessment of Cell Viability and Functionality Post-Labeling
A critical aspect of using 99mTc-exametazime for cell labeling is to ensure that the process does not compromise the viability or essential biological functions of the cells. Damaged cells may not migrate correctly to target tissues, potentially leading to inaccurate results. nih.gov Pre-clinical studies employ various assays to confirm that labeled leukocytes and stem cells remain healthy and functional.
Viability is commonly assessed using the trypan blue exclusion test, where viable cells with intact membranes exclude the dye. Studies consistently show high viability rates of over 95% for both leukocytes and mesenchymal stem cells immediately after labeling with 99mTc-exametazime. nih.govahajournals.orgahajournals.org
Functional integrity is evaluated through assays specific to the cell type. For leukocytes, chemotaxis assays measure the ability of neutrophils to migrate towards a chemical attractant, a key function for localizing infection. snmjournals.orgnih.gov While standard labeling procedures appear to preserve this function, the use of stabilizers like methylene (B1212753) blue in the 99mTc-exametazime preparation has been shown to decrease the chemotactic capacity of leukocytes, even though cell membrane integrity remains unaffected. snmjournals.orgnih.gov For stem cells, functionality can be assessed by their ability to adhere to culture plates and proliferate post-labeling. ahajournals.org
Table 2: Post-Labeling Viability and Functional Assessment of Cells Labeled with 99mTc-Exametazime
| Cell Type | Assay | Finding | Source |
|---|---|---|---|
| Human Leukocytes | Eosin Y Staining (Viability) | Cell viability of at least 98% in all samples. | snmjournals.orgnih.gov |
| Human Leukocytes | Chemotaxis Radioassay (Function) | Labeling with unstabilized 99mTc-exametazime preserved chemotactic function. Use of methylene blue-stabilized agent significantly decreased chemotactic indices. | snmjournals.orgnih.gov |
| Human Neutrophils | Chemotactic Properties | The sedimentation agent used during isolation (HES vs. Gelofusine) did not influence the chemotactic properties of the labeled neutrophils. | capes.gov.br |
| Human Leukocytes | Label Stability (In Vitro) | High stability, with ~96% of radioactivity remaining cell-bound after 2 hours. Another study reported ~9% loss of label after 1 hour of incubation. | richtlijnendatabase.nlsnmjournals.org |
| Rat Mesenchymal Stem Cells (MSCs) | Trypan Blue Exclusion (Viability) | Labeled MSCs demonstrated 99% viability. | ahajournals.org |
| Rat Mesenchymal Stem Cells (MSCs) | Replating Assay (Function) | Labeled MSCs were able to readhere to the culture plate and proliferate. | ahajournals.org |
| Human Monocytes | Chemotaxis Assay (Function) | Labeling of both fresh and cryopreserved monocytes did not interfere with their migratory response towards chemoattractants. | capes.gov.br |
Pharmacokinetic and Biodistribution Analysis in Animal Models
In Vivo Biodistribution Patterns in Relevant Animal Models (e.g., Rodents, Rabbits)
Following intravenous administration, Technetium (99mTc) Exametazime (B24654), a lipophilic complex, is designed to cross the blood-brain barrier and cell membranes. Its distribution is primarily related to regional blood flow, particularly in the brain.
Studies in various animal models, including rats, rabbits, and baboons, have delineated the distribution pattern of 99mTc-exametazime.
Brain: A key characteristic of 99mTc-exametazime is its rapid uptake by the brain. In normal volunteers, this uptake can reach 3.5-7.0% of the injected dose within a minute of injection. hres.cadrugbank.comfda.gov A portion of this, up to 15%, washes out within the first two minutes, after which the remaining activity is well-retained for over 24 hours, decaying primarily through physical means. hres.cadrugbank.commediradiopharma.com The retention in the brain is attributed to the in vivo conversion of the initial lipophilic complex into a less lipophilic, or hydrophilic, secondary complex that cannot easily cross back over the blood-brain barrier. mediradiopharma.comfda.gov Studies in cats with focal cerebral ischemia have shown a linear relationship between 99mTc-exametazime uptake and cerebral blood flow (CBF) in the range of 0-80 ml 100 g-1 min-1. nih.gov In rats, brain uptake has been measured at approximately 2.1 ± 0.3% of the injected dose (ID). viamedica.pl
Lungs, Liver, and Spleen: Following intravenous injection of 99mTc-labeled leukocytes prepared with exametazime, initial activity is observed in the lungs, liver, and spleen. hres.ca The lung activity tends to decrease significantly by 4 hours post-injection. hres.ca In rats injected with 99mTc-d,l-HMPAO, the liver uptake was recorded at 8.5 ± 0.6% ID, and the intestines (including the gallbladder) showed an uptake of 12.7 ± 1.7% ID. viamedica.pl When administered as an aerosol to baboons, 99mTc-exametazime showed rapid lung clearance. revportcardiol.org
Gastrointestinal Tract and Kidneys: A significant portion of the injected dose that does not localize in the brain is distributed throughout the body, with about 30% being found in the gastrointestinal (GI) tract shortly after injection. hres.cafda.gov Over 48 hours, approximately half of this GI activity is excreted via the gut. hres.cafda.gov Substantial colonic activity is visible at 24 hours post-injection. hres.cadrugbank.comhres.ca
Other Tissues: The remaining activity is widely distributed in muscle and soft tissues. hres.cadrugbank.comfda.govmediradiopharma.com In rabbits, the major organ biodistribution of a similar technetium compound included bone, kidneys, bladder, and the blood pool. nih.gov
Here is an interactive data table summarizing the biodistribution of 99mTc-Exametazime in rats:
Biodistribution of 99mTc-d,l-HMPAO in Rats (% Injected Dose/Organ)viamedica.pl| Organ | % Injected Dose (Mean ± SD) |
| Brain | 2.1 ± 0.3 |
| Liver | 8.5 ± 0.6 |
| Intestine | 12.7 ± 1.7 |
The clearance of 99mTc-exametazime from the body occurs through both the renal and hepatobiliary systems.
Blood Clearance: The complex is rapidly cleared from the blood after intravenous injection. hres.cadrugbank.comfda.gov Studies in rabbits with a similar technetium compound, technetium-99m(V)dimercaptosuccinic acid, showed a bi-exponential blood clearance with half-times of approximately 27-28 minutes and 325-352 minutes. nih.gov
Urinary and Fecal Excretion: Approximately 40% of the injected dose is excreted through the kidneys and into the urine over a 48-hour period. hres.cafda.gov This contributes to a reduction in the background activity in muscle and soft tissues. hres.ca The other major route of excretion is through the intestinal tract, which accounts for the elimination of about 50% of the initial 30% of the dose found in the GI tract over 48 hours. hres.cadrugbank.comfda.gov
Pharmacokinetic Modeling in Pre-clinical Species
Pharmacokinetic modeling helps to mathematically describe the time course of the tracer's journey through the body, providing quantitative insights into its uptake, distribution, and elimination.
Both compartmental and non-compartmental analyses are used to study the kinetics of radiotracers like 99mTc-exametazime.
Compartmental Analysis: This approach divides the body into a series of interconnected "compartments" and models the rate of transfer between them. For instance, a two-compartment model has been used to analyze the kinetics of another technetium-based tracer, 99mTc-teboroxime, in the myocardium, characterizing its diffusion from blood to tissue (K1) and back (k2). nih.gov This type of analysis can provide sensitive indicators of physiological changes. nih.gov
Non-Compartmental Analysis (NCA): NCA is a method that does not assume a specific compartmental model and is based on statistical moment theory. numberanalytics.com It is widely used to estimate key pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and mean residence time (MRT). numberanalytics.com NCA assumes linear and time-invariant kinetics. numberanalytics.com This method is valuable for analyzing the biodistribution and pharmacokinetics of radiopharmaceuticals. numberanalytics.com
Quantitative analysis in animal models provides precise measurements of the tracer's behavior in specific tissues.
In rats, the brain uptake of 99mTc-d,l-HMPAO was quantified to be 2.1 ± 0.3% of the injected dose. viamedica.pl
Studies in cats demonstrated a quantitative linear relationship between 99mTc-exametazime uptake and cerebral blood flow up to a certain threshold. nih.gov
In a rat model of inflammation, the uptake of 99mTc-labeled stealth pH-sensitive liposomes was significantly higher in the inflamed foot compared to the control foot (0.386 ± 0.059 vs. 0.215 ± 0.018 %ID/g at 2 hours post-injection). nih.gov
This interactive data table shows the uptake in an inflamed rat model:
Uptake of 99mTc-SpHL in Inflamed vs. Control Rat Paw (% Injected Dose/g)nih.gov| Tissue | % Injected Dose per gram (Mean ± SD) |
| Inflamed Paw | 0.386 ± 0.059 |
| Control Paw | 0.215 ± 0.018 |
Metabolism of Technetium (99mTc) Exametazime in Animal Models
The metabolism of 99mTc-exametazime is central to its mechanism of action, particularly its retention in the brain.
In Vivo Conversion: The primary lipophilic 99mTc-exametazime complex undergoes in vivo conversion to a more polar, hydrophilic secondary complex. hres.camediradiopharma.comfda.gov This secondary complex is less able to cross the blood-brain barrier, effectively trapping it within the brain tissue. mediradiopharma.comfda.gov This conversion is not limited to the brain and occurs in other organs and cells as well. iaea.org
Role of Glutathione (B108866): The intracellular reaction with glutathione (GSH) is believed to be a key mechanism for this conversion. iaea.orgnih.govnih.gov Studies with rat brain homogenates showed that the conversion to hydrophilic forms was significantly reduced when GSH levels were depleted. nih.gov
Mitochondrial Metabolism: Further in vitro studies using mouse brain homogenates have indicated that the mitochondrial fraction has a dominant metabolic activity regarding 99mTc-HMPAO. nih.gov This activity was enhanced by treatments that caused leakage of thiol compounds from the mitochondria, suggesting these compounds, which have a higher metabolic activity than glutathione alone, are crucial for the metabolism of 99mTc-HMPAO. nih.gov
Identification of Radiometabolites In Vivo
Following intravenous administration in animal models, the lipophilic complex of this compound undergoes in vivo conversion to more polar or hydrophilic metabolites. This biotransformation is a critical factor in the tracer's retention within specific organs, particularly the brain.
The primary lipophilic complex, often referred to as 99mTc-d,l-HMPAO, is the form that initially crosses the blood-brain barrier. viamedica.pl Once inside the brain, it is converted into hydrophilic species that are unable to diffuse back out, leading to their entrapment. frontiersin.org Chromatographic analysis of brain homogenates from rats has demonstrated the presence of these more polar metabolites. nih.gov
One of the identified radiochemical impurities that can be present in the initial injection is a secondary, more polar 99mTc-exametazime complex. hres.ca However, the primary mechanism of retention involves the metabolic conversion of the parent compound. Studies have shown that with time, the lipophilic chelate converts to 99mTcO4- and other hydrophilic products. researchgate.net
The meso-diastereomer of HMPAO, when complexed with 99mTc, exhibits poorer retention characteristics compared to the d,l-form. researchgate.net Autoradiographs from rat brains show a significant washout of the meso-isomer, highlighting the importance of the stereoisomeric composition of the initial product. viamedica.plresearchgate.net The d,l-complex shows superior brain uptake and retention. viamedica.pl
Influence of Metabolic Pathways on Tracer Retention
The retention of this compound is intrinsically linked to its metabolic conversion into hydrophilic forms. A key proposed mechanism for this conversion is an intracellular reaction with glutathione (GSH). nih.gov
In vitro studies using rat brain homogenates have shown that the conversion of the lipophilic d,l-HMPAO to hydrophilic forms is rapid. nih.gov When the glutathione concentration in these homogenates was reduced, the rate of conversion significantly decreased. nih.gov This strongly suggests that glutathione plays a crucial role in the metabolic trapping of the tracer. frontiersin.orgnih.gov
The rate of this glutathione-mediated conversion is significantly faster for the d,l-isomer compared to the meso-isomer, which corresponds to the observed higher brain retention of the d,l-form. nih.gov This difference in metabolic rate is a key determinant of the differential biodistribution of the stereoisomers. viamedica.pl
The kinetic model based on glutathione concentration in various organs helps to explain the observed retention patterns. nih.gov The rapid metabolic process ensures that the initial distribution of the tracer is proportional to regional cerebral blood flow. nips.ac.jp
Comparative Biodistribution Studies Across Different Animal Species
Biodistribution studies of this compound have been conducted in several animal species, including rats, rabbits, and mice, revealing both similarities and differences in organ uptake.
In rats , following intravenous injection, the tracer is rapidly cleared from the blood. drugbank.com A significant percentage of the injected dose accumulates in the brain within the first few minutes. viamedica.pldrugbank.com Studies in Wistar rats have shown a brain uptake of approximately 2.1% of the injected dose at 10 minutes post-injection. viamedica.pl The liver and intestines also show uptake, which is a route of excretion. viamedica.pldrugbank.com Over 24 hours, substantial activity is observed in the colon. hres.ca
Rabbits also exhibit a similar initial biodistribution pattern with activity seen in the lungs, liver, spleen, blood pool, and bone marrow shortly after injection of 99mTc-labeled leukocytes using exametazime. hres.cahres.ca The liver is a prominent organ of uptake in rabbits. scielo.br Studies comparing intravenous and intra-articular administration in rabbits showed that intravenous injection led to a significant accumulation of radioactivity in the lung parenchyma. nih.gov
In mice , biodistribution studies have also been performed to assess the biological behavior of different formulations of 99mTc-exametazime. researchgate.netnih.gov The spleen and liver have been identified as target organs in mice. scielo.br
The following interactive table provides a summary of comparative biodistribution data in rats and rabbits.
| Organ | Rat (%ID/organ) | Rabbit (Qualitative) | Time Point |
| Brain | 2.1 ± 0.3 | - | 10 min p.i. viamedica.pl |
| Liver | < 15 | High Uptake | 10 min p.i. viamedica.pl / Early phase hres.cascielo.br |
| Intestines | < 20 | Visible Activity | 10 min p.i. viamedica.pl / 4 hours p.i. hres.ca |
| Lungs | - | High Initial Uptake | Early phase hres.canih.gov |
| Spleen | - | Visible Activity | Early phase hres.cascielo.br |
| Bone Marrow | - | Visible Activity | Early phase hres.ca |
| Colon | - | Substantial Activity | 24 hours p.i. hres.ca |
It is important to note that toxicity studies in both rats and rabbits have shown no adverse reactions at doses significantly higher than the maximum human equivalent dose. hres.cahres.ca
Pre Clinical Imaging and Functional Studies in Animal Models
Imaging Modalities Utilized in Animal Research (e.g., SPECT, Autoradiography)
Single-Photon Emission Computed Tomography (SPECT) is the primary imaging modality for in vivo studies with 99mTc-exametazime in animal models. frontiersin.org This technique allows for the three-dimensional visualization and quantification of the radiotracer's distribution. medscape.com Autoradiography, on the other hand, is an ex vivo technique that provides high-resolution images of radiotracer distribution in tissue sections, often used for validation of in vivo findings. researchgate.netnih.gov
Achieving high-resolution images in small animals like mice and rats requires specialized SPECT systems. Preclinical SPECT systems can achieve sub-millimeter spatial resolution, a significant improvement over clinical systems. nih.govresearchgate.net For instance, the U-SPECT+ system can attain a spatial resolution of 0.25 mm. researchgate.net This is made possible through the use of pinhole collimators, which magnify the image onto the detector. nih.govresearchgate.net The trade-off for this high resolution is often lower sensitivity, which can necessitate longer scan times or higher injected activities. nih.gov However, the development of ultra-high-sensitivity systems with multiple pinholes is addressing this limitation, enabling dynamic imaging with high temporal resolution. nih.gov
Quantitative analysis of 99mTc-exametazime distribution is crucial for accurately assessing biological processes. This requires sophisticated image reconstruction algorithms. Ordered-subset expectation maximization (OSEM) is a widely used iterative reconstruction method in preclinical SPECT. nih.govresearchgate.netnih.gov This method, often combined with corrections for attenuation and scatter, allows for the conversion of image counts into absolute units of radioactivity concentration (e.g., kBq/mL). nih.gov Such quantitative data enables the calculation of standardized uptake values (SUVs) and the development of tracer kinetic models to estimate physiological parameters like blood flow. nih.gov
Assessment of Regional Uptake and Retention in Animal Organs and Tissues
The biodistribution of 99mTc-exametazime has been characterized in several animal models, most notably in rats. Following intravenous injection, the lipophilic 99mTc-exametazime complex rapidly crosses cell membranes, including the blood-brain barrier. nih.gov Its retention within cells is attributed to its conversion into a hydrophilic form, which is effectively trapped intracellularly. nih.gov This trapping mechanism is believed to involve a reaction with intracellular glutathione (B108866). nih.gov
The following table summarizes the biodistribution of 99mTc-pertechnetate in infected rats, which can be altered by disease states.
| Organ | Control (%ID/g) | Infected (%ID/g) | P-value |
|---|---|---|---|
| Blood | 0.56 ± 0.04 | 0.72 ± 0.05 | <0.05 |
| Colon | 0.89 ± 0.06 | 0.65 ± 0.04 | <0.05 |
Data adapted from a study on the biodistribution of technetium-99m pertechnetate (B1241340) in rats infected with Trypanosoma cruzi. While not exametazime (B24654), it illustrates how disease models can alter tracer distribution. nih.gov
Tracer kinetic modeling allows for the quantitative assessment of physiological processes. In animal models of transient myocardial ischemia, the kinetics of 99mTc-labeled compounds have been compared to other tracers to understand their redistribution properties. nih.gov For instance, in a swine model of transiently ischemic myocardium, 99mTc-Sestamibi showed stable kinetics up to 4 hours post-injection, indicating it is a reliable indicator of regional myocardial blood flow over time. nih.gov While this study used a different technetium-99m agent, similar kinetic modeling principles are applied to 99mTc-exametazime studies to assess cerebral blood flow changes in models of stroke and other cerebrovascular diseases. nih.gov
A critical aspect of preclinical imaging is the validation of in vivo findings with ex vivo measurements. This often involves correlating the imaging data with histopathological or molecular markers in the tissues of interest. For example, in animal models of acute kidney injury, a strong correlation has been demonstrated between the renal uptake of 99mTc-DMSA on scintigraphy and the extent of tissue damage observed through histopathological examination. nih.gov This correlation provides confidence that the imaging signal is a true representation of the underlying biological process. Similar correlative studies are essential in the validation of 99mTc-exametazime as a marker for various pathologies. nih.govmdpi.com
The table below shows the correlation between 99mTc-DMSA uptake and biochemical markers in a rat model of gentamicin-induced nephrotoxicity.
| Parameter | Control | Gentamicin-Treated | P-value |
|---|---|---|---|
| 99mTc-DMSA Uptake (%ID/g) | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.049 |
| BUN (mg/dL) | 20 ± 2 | 45 ± 5 | <0.05 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 1.2 ± 0.2 | <0.05 |
Data adapted from a study on 99mTc-DMSA renal scintigraphy in an animal model of acute kidney injury. nih.gov This illustrates the principle of correlating imaging data with biological markers.
Investigational Applications in Animal Disease Models
Beyond its established use in cerebral perfusion imaging, 99mTc-exametazime has been explored for other applications in animal models. One area of investigation is in the imaging of infections. For example, 99mTc-exametazime has been used to label liposomes for the detection of focal infection sites in rats. nih.gov In these studies, abscesses were clearly localized within 2 hours of injection of the 99mTc-labeled liposomes. nih.gov
Another investigational application is in tumor imaging. Liposomes labeled with 99mTc using exametazime as a chelator have been evaluated as tumor imaging agents in mice with implanted tumors. nih.gov These studies have shown that tumors could be distinguished from normal muscle tissue. nih.gov There is also evidence from human studies suggesting that 99mTc-exametazime itself can accumulate in breast tumors, with uptake comparable to the more commonly used 99mTc-sestamibi. nih.gov
Furthermore, the ability of technetium-based tracers to cross a compromised blood-brain barrier (BBB) has been utilized in animal models. In rats subjected to stress, a gamma camera was used to non-invasively assess BBB permeability by detecting the extravasation of a technetium-99m labeled compound into the brain. nih.govmastcellmaster.com This application highlights the potential of 99mTc-exametazime in studying conditions associated with BBB disruption. researchgate.net
Neuroimaging Research in Animal Models (e.g., Brain Perfusion)
Technetium (99mTc) Exametazime is widely utilized in animal models to study regional cerebral blood flow (CBF), providing insights into brain function and pathophysiology. wikipedia.orgdrugbank.com The tracer's mechanism involves its lipophilic nature, which allows it to cross the blood-brain barrier and enter brain cells. frontiersin.org Once inside the cells, it is rapidly converted into a hydrophilic form, trapping it and allowing for static imaging that reflects the blood flow at the time of injection. frontiersin.org This "snapshot" capability is particularly valuable for imaging brain-wide neural activity patterns in awake, behaving rodents without the constraint of scanner immobilization during the uptake phase. frontiersin.org
Single-Photon Emission Computed Tomography (SPECT) using 99mTc-exametazime is a key technique for functional neuroimaging in rodent models. frontiersin.org Research has demonstrated its utility in various models of cerebrovascular disease and brain injury. wikipedia.orgnih.govnih.gov These studies allow for the detailed evaluation of altered brain perfusion, which is a hallmark of conditions like stroke. wikipedia.orgdrugbank.com Preclinical SPECT imaging with this tracer in rats and mice provides high-resolution images of cerebral blood flow, facilitating the study of brain activation patterns related to specific behaviors or pathological states. frontiersin.org
| Animal Model | Area of Research | Key Findings | Reference |
|---|---|---|---|
| Rodents (Rats, Mice) | Functional Neuroimaging / Cerebral Blood Flow (CBF) | Provides static, high-resolution images of brain-wide neural activity patterns reflecting CBF at the time of injection. Allows imaging of awake, behaving animals. | frontiersin.org |
| General Animal Models | Cerebrovascular Disease | Useful in detecting various cerebral vascular abnormalities by imaging regional brain perfusion. | nih.gov |
| Animal Models of Stroke | Detection of Altered Cerebral Perfusion | Used as an adjunct in the detection of altered regional cerebral perfusion in stroke models. | wikipedia.orgdrugbank.com |
Infection and Inflammation Imaging in Animal Models
A primary preclinical application of this compound is in the labeling of autologous leukocytes (white blood cells) to image sites of infection and inflammation. wikipedia.orgnih.govtsnmjournals.org The process involves isolating leukocytes from the animal, labeling them ex vivo with 99mTc-exametazime, and re-injecting them. These radiolabeled cells then migrate to areas of infection or inflammation as part of the natural immune response, allowing for their visualization with scintigraphy. nih.gov
This technique has been validated in various animal models, including rabbit models of Escherichia coli infection. researchgate.netnih.gov The superior resolution and count density of technetium-99m provide an advantage for identifying inflammatory foci. nih.gov Preclinical studies using 99mTc-labeled leukocytes are essential for evaluating conditions like intra-abdominal abscesses, inflammatory bowel disease, and osteomyelitis in animal models before clinical application. wikipedia.orgnih.gov Research also focuses on developing new agents and comparing their efficacy against the established method of 99mTc-exametazime labeled leukocytes. researchgate.net
| Animal Model | Application | Tracer | Key Findings | Reference |
|---|---|---|---|---|
| General Animal Models | Investigation of Inflammatory Disease | 99mTc-Exametazime Labeled Leukocytes | Well-established for imaging inflammatory bowel disease, osteomyelitis, and soft tissue sepsis. | nih.gov |
| Rabbit | E. coli Infection Model | 99mTc-Exametazime Labeled Leukocytes | Used as a standard method for visualizing infection sites, against which new imaging agents are compared. | researchgate.netnih.gov |
| Mice | Bacterial Infection (S. aureus, K. pneumoniae) | 99mTc-labeled human neutrophil peptide-1 (Comparison context) | Demonstrated rapid visualization of bacterial foci, highlighting the ongoing development of infection imaging agents. | nih.gov |
Tumor Uptake and Characterization in Animal Cancer Models
The use of this compound in oncology research often involves its role as a lipophilic chelator to label other molecules or delivery systems for tumor imaging. nih.gov A notable application is the labeling of liposomes. In a study using nude mice with Chinese hamster ovary cell tumors, 99mTc-exametazime was used to label liposomes containing glutathione. nih.gov
The resulting 99mTc-liposomes were evaluated as tumor imaging agents. nih.gov The research found that tumors could be distinguished from normal muscle tissue as early as 4 hours post-injection. nih.gov Neutral 99mTc-liposomes, in particular, showed slower clearance by the reticuloendothelial system and increased total uptake by the tumor, suggesting their potential suitability as drug delivery agents. nih.gov Such preclinical studies in animal cancer models are vital for assessing the biodistribution and tumor-targeting efficacy of novel radiolabeled drug delivery systems. nih.govsemanticscholar.org
| Animal Model | Cancer Type | Tracer Formulation | Key Findings | Reference |
|---|---|---|---|---|
| Nude Mice | Chinese Hamster Ovary (CHO) Cell Implant | 99mTc-Exametazime labeled liposomes (neutral and negative charge) | Tumors were distinguishable from muscle at 4 hours post-injection. Neutral liposomes showed higher tumor uptake and lower RES uptake. | nih.gov |
| Nude Mice | Human Colorectal Carcinoma (HCT-116) Xenograft | 99mTc-labeled 1-thio-β-D-glucose (Contextual) | Demonstrated moderate tumor-to-muscle ratios, highlighting challenges in developing glucose-based SPECT tracers. | nih.gov |
| Nude Mice | Human Prostate Cancer (LNCaP) Xenograft | 99mTc-PSMA-I&S (Contextual) | Showed efficient tumor uptake in PSMA-positive lesions, demonstrating the utility of 99mTc in targeted tumor imaging. | nih.gov |
Advanced Research Methodologies and Techniques
Development and Validation of In Vitro Assays for Radiopharmaceutical Characterization
In vitro assays are fundamental for the characterization of 99mTc-exametazime, particularly for its application in cell labeling. The most prominent use is the in vitro labeling of autologous leukocytes to create a diagnostic agent for imaging infection and inflammation. researchgate.net The development of these assays focuses on ensuring that the labeling process is efficient and does not compromise cell viability or function. fda.gov
Key parameters validated in these assays include:
Labeling Efficiency: This measures the percentage of the total radioactivity that successfully binds to the target cells (e.g., leukocytes). Studies have established that a labeling efficiency of around 55% can be expected, with approximately 78% of the label associated with the neutrophil population. nih.gov Research indicates that the radiochemical yield of 99mTc-exametazime-labeled leukocytes is typically around 51±10.9%. tsnmjournals.org
In Vitro Stability: These assays determine the stability of the radiolabel once attached to the cells. The label elution rate is a critical factor; for leukocytes, it is reported to be up to 10% in the first hour, declining thereafter. fda.govnih.gov Stabilized formulations of 99mTc-exametazime have been developed to extend its useful life, allowing for more flexible and efficient use in clinical research settings. nih.gov
Cell Viability: Post-labeling cell viability is confirmed to ensure that the process does not damage the leukocytes, which would alter their biodistribution upon reinjection. The lack of significant "activation" or damage is evidenced by their in vivo recovery and minimal uptake in the lungs and liver. nih.gov
Validation of these in vitro assays is crucial for ensuring that the resulting radiolabeled cells are reliable for diagnostic imaging and research applications. tsnmjournals.org
Establishment of Sophisticated In Vivo Animal Models for Disease Research
In vivo animal models are indispensable for studying disease pathophysiology and for the preclinical evaluation of radiopharmaceuticals like 99mTc-exametazime. A primary research application is in the field of neurology, specifically using animal models of cerebral ischemia or stroke. nih.gov
In these models, typically involving rats or cats, focal cerebral ischemia is induced, often through middle cerebral artery occlusion. nih.gov 99mTc-exametazime is then administered intravenously to map cerebral blood flow. The tracer's uptake and retention in the brain are quantitatively related to blood flow, allowing researchers to delineate areas of reduced perfusion. researchgate.net This methodology has been crucial for validating the tracer's utility in stroke diagnosis and for studying the effects of potential neuroprotective therapies. nih.govresearchgate.net
Beyond stroke, 99mTc-exametazime is used to label and track various cell types in vivo to study other disease processes:
Inflammation and Infection: Labeled leukocytes are used in animal models to non-invasively monitor the migration of inflammatory cells to sites of infection or inflammation. mdpi.com
Thrombosis: Studies in animal models have utilized 99mTc-exametazime labeled platelets to image clot formation, providing insights into thrombosis. nih.gov
Stem Cell Tracking: In a rat model of experimental ischemic stroke, 99mTc-exametazime was used to label adipose-derived mesenchymal stem cells to confirm their ability to enter the ischemic brain tissue. oup.com
These sophisticated animal models provide a critical platform for understanding the biodistribution and diagnostic potential of 99mTc-exametazime in a controlled, preclinical setting that closely mimics human disease.
Chromatographic and Spectroscopic Techniques for Radiochemical Analysis
The quality and purity of a radiopharmaceutical are paramount for its research and clinical use. For 99mTc-exametazime, several chromatographic and spectroscopic techniques are employed to determine its radiochemical purity (RCP) and to separate the primary lipophilic complex from potential impurities. radiopaedia.org These impurities can include free pertechnetate (B1241340) (TcO4-), reduced-hydrolyzed technetium (99mTcO2), and a secondary, more hydrophilic 99mTc-exametazime complex. radiopaedia.org
A combination of chromatographic systems is often necessary for a complete analysis. fda.gov High-Performance Liquid Chromatography (HPLC) is a powerful technique used to analyze the isomeric purity of the exametazime (B24654) ligand, ensuring the absence of the undesired meso-isomer, which is not retained in the brain. Furthermore, radio-LC-MS systems, which couple liquid chromatography with mass spectrometry, can confirm the identity of the 99mTc-exametazime complex by matching the main radiometric peak with the correct molecular ion mass.
Various paper chromatography (PC) and thin-layer chromatography (TLC) systems have been developed and validated for routine quality control. These methods differ in their stationary phases (paper or plate type) and mobile phases (solvent systems), which allows for the differential migration and separation of the various radiochemical species.
Below is an interactive data table summarizing common chromatographic systems for 99mTc-exametazime analysis.
| Method Type | Stationary Phase | Mobile Phase (Solvent) | Purpose | Reference |
| Paper Chromatography (PC) | Whatman No. 1 | 50% Acetonitrile (CH3CN) | Separates lipophilic complex from reduced-hydrolyzed Tc | nih.gov |
| Thin-Layer Chromatography (TLC) | ITLC-SG | Methyl Ethyl Ketone (MEK) | Separates lipophilic complex and pertechnetate from origin | nih.govnih.gov |
| Thin-Layer Chromatography (TLC) | ITLC-SG | 0.9% Saline | Separates lipophilic complex from pertechnetate | nih.gov |
| Paper Chromatography (PC) | Whatman 17 Chr | Ethyl Acetate | Single-strip system for RCP determination | nih.gov |
| Paper Chromatography (PC) | Gelman Solvent Saturation Pads | Ether | Quick and accurate single-strip RCP analysis | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase | Varies | Isomeric purity analysis, separation of d,l- and meso-isomers | researchgate.net |
This table is interactive. Click on the headers to sort the data.
These analytical techniques are essential for both the initial development and the routine quality assessment of 99mTc-exametazime, ensuring that preparations meet stringent purity standards for reproducible research outcomes. researchgate.net
Molecular Biology and Biochemistry Approaches to Elucidate Tracer Interactions
Understanding the interaction of 99mTc-exametazime at a cellular and molecular level is key to interpreting the images it produces. The fundamental mechanism relies on a change in its biochemical properties after crossing cell membranes. The initially prepared 99mTc-exametazime is a neutral, lipophilic complex, which allows it to passively diffuse across the blood-brain barrier and other cell membranes. openmedscience.comradiopaedia.org
Once inside the cell, the lipophilic complex undergoes a conversion into a less lipophilic, hydrophilic species. fda.govnih.gov This charged, polar molecule is unable to diffuse back out of the cell, effectively trapping the radioactivity intracellularly. nih.gov This trapping mechanism is what allows for static imaging of blood flow, as the tracer's distribution remains fixed shortly after injection. fda.gov
Biochemical studies using cell cultures have provided deeper insights into this retention mechanism. Research suggests two primary pathways for intracellular retention:
Conversion to Hydrophilic Products: HPLC analysis of cell contents after incubation with 99mTc-exametazime identified hydrophilic species, including 99mTcO4-, confirming the intracellular conversion. nih.gov
Binding to Intracellular Components: A significant portion of the retained radioactivity is found to be bound to non-diffusible cell components. nih.gov Glutathione (B108866) (GSH), an intracellular antioxidant, is thought to play a role in the reduction and conversion of the complex, thereby facilitating its retention. nih.gov
Furthermore, studies on purified preparations of neurons and astrocytes have revealed that retention of 99mTc-exametazime is approximately 2.5 times greater in astrocytes than in neurons. nih.gov This indicates that glial cells may contribute significantly to the SPECT signal and that alterations in their metabolism could influence tracer retention independently of blood flow. nih.gov
Computational Chemistry and Molecular Modeling for Ligand Design and Interaction Prediction
While the initial development of the exametazime (HMPAO) ligand was largely based on the empirical screening of numerous compounds, computational chemistry and molecular modeling are now indispensable tools in modern radiopharmaceutical design. nih.gov These in silico techniques allow researchers to predict the properties of potential ligands and their metal complexes before undertaking costly and time-consuming synthesis.
For a compound like 99mTc-exametazime, molecular modeling can be used to:
Predict 3D Structure: The known square pyramidal molecular geometry of the 99mTc-exametazime complex is a type of structural information that can be predicted and confirmed using computational models. radiopaedia.org This geometry is critical for the complex's stability and biological interactions.
Analyze Physicochemical Properties: Key properties such as lipophilicity, size, and charge distribution can be calculated. For a brain imaging agent, predicting a high degree of lipophilicity is essential for ensuring the molecule can cross the blood-brain barrier.
Evaluate Ligand-Metal Stability: Computational methods can model the coordination chemistry between the technetium core and the exametazime ligand, predicting the stability of the final complex. This is crucial for preventing the release of free technetium in vivo.
Guide Ligand Optimization: By creating virtual modifications to the ligand structure, researchers can predict how these changes would affect the complex's properties. This allows for a more rational, targeted approach to designing new tracers with improved characteristics, such as faster clearance from non-target tissues or more efficient trapping mechanisms.
Although specific prospective modeling studies for the initial design of exametazime are not extensively documented, the principles of computational chemistry are now central to the development of next-generation radiotracers. researchgate.net
Automation and Robotics in Radiopharmaceutical Synthesis for Research Scale-up
The synthesis of radiopharmaceuticals, including 99mTc-exametazime, involves handling radioactive materials, which necessitates procedures that minimize radiation exposure to personnel. Automation and robotics play a critical role in achieving this, while also improving the reproducibility and reliability of the synthesis process, which is vital for scaling up production for larger research studies.
Modern radiopharmacies utilize automated synthesis modules housed within lead-shielded "hot cells." These systems can perform the entire synthesis process remotely, from the initial elution of the technetium-99m from a generator to the final formulation of the product. The process typically involves:
Automated Reagent Delivery: Precise volumes of the exametazime kit components, stannous reductant, and the 99mTc-pertechnetate eluate are automatically dispensed into a reaction vessel.
Controlled Reaction Conditions: The module maintains optimal reaction conditions, such as temperature and incubation time, to ensure high radiochemical yield.
Purification: If necessary, automated purification steps, such as solid-phase extraction, can be incorporated to remove impurities.
Quality Control Sampling: The system can automatically draw samples for quality control analysis, such as the chromatographic tests described in section 6.3.
Final Formulation and Dispensing: The final product is formulated in a sterile saline solution and dispensed into vials for use.
While many 99mTc-exametazime preparations are based on simple, user-friendly kits, the principles of automation are crucial for GMP-compliant production and for research that requires the consistent production of multiple batches of the radiopharmaceutical. These automated systems enhance safety, ensure product consistency, and allow for a more efficient workflow in a research setting.
Future Directions and Emerging Research Avenues
Exploration of Novel Ligand Designs and Analogues for Enhanced Specificity
The core of Technetium (99mTc) exametazime's function lies in the exametazime (B24654) ligand, also known as hexamethylpropylene amine oxime (HMPAO), which acts as a chelating agent for the technetium-99m radioisotope. wikipedia.orgdrugbank.com The development of new ligands and analogues is a primary focus of research, aiming to create radiopharmaceuticals with superior stability, specificity, and targeting capabilities.
Researchers are designing novel families of semi-rigid tetradentate ligands with donor groups like sulfur, amido, or amino to create stable technetium-99m complexes. nih.gov The stability of these new complexes is rigorously tested in serum and through cysteine exchange reactions to evaluate their robustness for in vivo applications. nih.gov Another promising avenue is the development of analogues that link the 99mTc core to biologically active molecules. For instance, new 99mTc-labeled glucose derivatives are being synthesized using different proline analogues as linkers. nih.gov In pre-clinical studies, these novel compounds have demonstrated high hydrophilicity and stability, with some showing significantly increased tumor uptake compared to previous derivatives. nih.gov This approach could lead to new agents for single-photon emission computed tomography (SPECT) tumor imaging, potentially offering a cost-effective alternative to PET tracers. nih.govnih.gov The ultimate goal is to design powerful new agents by carefully selecting ligands and considering factors like coordination preferences and stable oxidation states of the technetium core. nih.gov
| Ligand/Analogue Approach | Key Features | Research Goal | Potential Application |
|---|---|---|---|
| Semi-rigid Tetradentate Ligands | Contains sulfur, amido, or amino donor groups. nih.gov | To improve the in-serum stability of the 99mTc complex. nih.gov | General purpose radiopharmaceuticals with enhanced stability. |
| Glucose Derivatives with Proline Analogue Linkers | High hydrophilicity and in vitro stability. nih.gov | To increase uptake in malignant tissues. nih.gov | SPECT tumor imaging. nih.gov |
| Substitution-Inert Metal-Fragments | Creates a highly stable and robust core complex. researchgate.net | To develop a new generation of 99mTc radiopharmaceuticals with high kinetic inertness. researchgate.net | Target-specific radiodiagnostic agents for conditions like neuroendocrine tumors. researchgate.net |
Investigation of Alternative Radiolabeling Strategies for this compound
The process of radiolabeling is critical to the efficacy of this compound. Current research is focused on optimizing these procedures to improve radiochemical purity, stability, and labeling efficiency, particularly for applications like leukocyte labeling.
One significant advancement is the use of stabilizing agents. The lipophilic technetium Tc99m complex formed when pertechnetate (B1241340) is added to the exametazime kit is inherently unstable, converting to less lipophilic species over time. fda.gov The useful life of the unstabilized reconstituted agent is typically limited to 30 minutes. fda.gov To extend this window, stabilizing agents like methylene (B1212753) blue or a cobalt stabilizer solution can be added, increasing the in vitro stability to 4-6 hours. nih.govhres.ca This is particularly beneficial for leukocyte labeling, though modifications to the procedure are needed to manage the discoloration caused by agents like methylene blue. nih.gov Researchers have developed practical methods involving dilution and centrifugation steps to overcome this, enabling the effective use of stabilized 99mTc-exametazime for leukocyte radiolabeling with high efficiency. nih.gov
Beyond stabilization, novel "chelator-free" radiolabeling strategies are being explored, especially in the context of nanotechnology. dovepress.com This approach leverages the inherent ability of certain nanoparticles, such as citric acid-based dendrimers, to complex with technetium-99m without the need for a separate chelating molecule. dovepress.com This method has shown high radiolabeling efficiency and stability in pre-clinical studies, opening a new pathway for developing nanoparticle-based imaging probes. dovepress.commdpi.com
| Radiolabeling Strategy | Key Innovation | Labeling Efficiency (LE) / Purity | In Vitro Stability |
|---|---|---|---|
| Standard (Unstabilized) | Reconstitution of a lyophilized kit with 99mTc-pertechnetate. fda.gov | Requires radiochemical purity >80%. fda.gov | Useful life limited to 30 minutes post-reconstitution. fda.gov |
| Stabilized Leukocyte Labeling | Addition of methylene blue/phosphate (B84403) buffer to extend complex stability. nih.gov | 67.8% - 91.9% (Higher LE with fresher preparation). nih.gov | Stable for 4-6 hours, with minimal loss of cell-bound activity per hour. nih.gov |
| Chelator-Free Nanoparticle Labeling | Direct labeling of a nanostructure (e.g., dendrimer) with 99mTc. dovepress.com | ~94% radiolabeling efficiency. dovepress.com | Sufficiently stable in human serum for up to 24 hours. dovepress.com |
Expanding Research into New Pre-clinical Disease Models and Biomarkers
Pre-clinical animal models are indispensable for evaluating the biodistribution, efficacy, and potential of new radiopharmaceuticals before they can be translated to human use. nih.gov Research involving this compound is leveraging increasingly sophisticated disease models to explore new diagnostic applications and validate imaging biomarkers.
The use of high-fidelity animal models, such as patient-derived xenografts (PDX) and genetically engineered mouse models (GEMM), is a significant trend. nih.gov These models, which better represent human disease, are central to "co-clinical trials," where studies on animal models are conducted in parallel with clinical trials in patients. nih.gov This approach allows for direct comparison and helps in optimizing translational imaging methodologies. For example, co-clinical trials are being used to assess tumor response to therapies in cancers like small cell neuroendocrine carcinoma and colorectal cancer, using advanced imaging techniques. nih.gov
Furthermore, these pre-clinical models are crucial for developing and validating new biomarkers. Non-invasive imaging techniques can monitor disease progression and therapeutic response, reducing the number of animals needed for research in line with the "3Rs" (Replacement, Reduction, and Refinement) principle. acspublisher.com As regulatory bodies like the U.S. Food and Drug Administration (FDA) move towards reducing animal testing, scientifically validated new approaches, including advanced imaging in relevant animal models, will become even more critical. auntminnie.com
Development of Hybrid Imaging Approaches in Animal Research
The fusion of imaging modalities, known as hybrid imaging, is a powerful trend in pre-clinical research. nih.gov These systems combine the functional and metabolic information from nuclear medicine techniques like SPECT with the high-resolution anatomical detail provided by computed tomography (CT) or magnetic resonance imaging (MRI). nih.gov The development of dedicated small-animal hybrid imaging systems has been a key driver of this progress.
For research involving this compound, SPECT/CT and SPECT/MRI are particularly relevant. A SPECT scan can show the distribution of the radiotracer, indicating, for example, areas of altered cerebral perfusion, while the co-registered CT or MRI scan provides the precise anatomical context. This is invaluable in animal models of disease, allowing researchers to accurately localize functional changes within specific brain structures or other tissues.
The evolution of this technology began with developments in small-animal imaging, and it is anticipated that integrated SPECT/MRI systems, following the path of PET/MRI, will become more widely available for pre-clinical and eventually clinical use. nih.gov These multi-modality approaches provide a more comprehensive characterization of disease pathology and therapeutic effects than any single imaging technique could achieve alone. researchgate.net
| Hybrid Modality | Information Provided | Advantages in Pre-clinical Research | Potential Research Application |
|---|---|---|---|
| SPECT/CT | Functional (SPECT) + Anatomical (CT) | Precise localization of radiotracer uptake, good for bone and high-density tissues. | Localization of infection or inflammation in animal models of inflammatory bowel disease. |
| SPECT/MRI | Functional (SPECT) + High-contrast soft tissue anatomy (MRI) | Excellent soft-tissue detail without ionizing radiation from the anatomical scan. nih.gov | Studying altered cerebral perfusion in pre-clinical models of stroke or neurodegenerative diseases. nih.gov |
Unveiling Additional Molecular Targets for Exametazime Interaction
While this compound is well-established for assessing regional cerebral blood flow and for labeling leukocytes to detect infection and inflammation, the full spectrum of its molecular interactions is not completely understood. drugbank.comdrugcentral.org Future research aims to look beyond its established mechanisms to identify new molecular targets, which could unlock novel diagnostic applications.
A key area of investigation stems from observations of the radiotracer's behavior in different tissues. For example, research in isolated perfused lung models has indicated that tissue glutathione (B108866) (GSH) is a dominant factor in the retention of 99mTc-HMPAO. patsnap.com This suggests a specific molecular interaction within lung tissue that could be explored further. Understanding such interactions could pave the way for using 99mTc-exametazime to study conditions associated with oxidative stress or alterations in GSH levels.
By elucidating the fundamental chemical and biological interactions of the exametazime complex at the subcellular level, researchers hope to identify new pathways and targets. This could expand its utility into new disease areas where these molecular processes are relevant, moving beyond its current primary indications.
Application of Advanced Data Analytics and Machine Learning in Pre-clinical Imaging Research
The vast amount of data generated by modern pre-clinical imaging techniques presents both an opportunity and a challenge. Advanced data analytics and, in particular, artificial intelligence (AI) and machine learning (ML) are emerging as critical tools to extract meaningful information from these complex datasets. invivo.axnih.gov
In the context of pre-clinical research with this compound, ML algorithms can be trained to perform tasks that were previously time-consuming and subject to human error. invivo.ax For example, in animal models of ischemic stroke, deep learning tools can be used to teach an algorithm to automatically detect the borders of ischemic areas on MRI scans. invivo.ax This automated lesion segmentation is faster and can minimize human bias. invivo.ax
Machine learning models, including convolutional neural networks (CNNs), are also being applied to identify subjects with conditions like mild cognitive impairment or Alzheimer's disease from imaging data in pre-clinical models of neurodegeneration. nih.gov The chief obstacle to the widespread implementation of these powerful techniques is the need for large, well-curated, and expertly labeled training datasets. nih.gov As these datasets become more available, the application of AI is expected to significantly accelerate the pace of pre-clinical imaging research, leading to faster and more robust evaluation of radiopharmaceuticals like 99mTc-exametazime. invivo.ax
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Technetium (99mTc) Exametazime and ensuring radiochemical purity?
- Methodology : The synthesis involves condensing 2,3-butanedione monooxime with 2,2-dimethyl-1,3-propanediamine to form a bis-imine adduct, followed by reduction using NaBH₄ in ethanol. Separation of meso- and racemic isomers is achieved via HPLC or fractional crystallization. Radiochemical purity is ensured using thin-layer chromatography (TLC) or paper chromatography, with pH maintained between 9.0–9.8 .
- Quality Control : Fresh generator eluates (<2 hours post-elution) and stabilization with methylene blue/phosphate buffer are critical to maintain stability for up to 4 hours .
Q. How is this compound stabilized for clinical SPECT imaging?
- Stabilization Protocol : The lipid-soluble complex is stabilized using a methylene blue/phosphate buffer solution immediately after preparation. Strict adherence to generator elution timelines (<24 hours since last elution) and avoidance of aged eluates (>2 hours) are required to minimize oxidation and ensure imaging efficacy .
Q. What standardized protocols exist for cerebral perfusion scintigraphy using this compound?
- Imaging Protocol : Administer 370–740 MBq intravenously. Post-injection, the lipophilic complex crosses the blood-brain barrier (BBB) and converts to a hydrophilic form, trapping it in brain tissue. SPECT imaging is performed within 30–90 minutes to capture regional cerebral blood flow (rCBF) patterns. Combined SPECT/CT coregistration enhances spatial resolution .
Advanced Research Questions
Q. How can researchers address the rapid in vivo conversion of this compound, which limits imaging time windows?
- Experimental Design : Modify ligand structure to delay hydrophilization, such as altering the diamine backbone or introducing stabilizing co-ligands. Comparative studies using analogs (e.g., 99mTc-DTPA) can quantify conversion rates via gamma counting or HPLC analysis of blood samples .
- Data Analysis : Kinetic modeling of brain uptake vs. plasma clearance rates can identify optimal imaging timepoints .
Q. What methodologies resolve discrepancies in biodistribution data across preclinical stroke models?
- Contradiction Analysis : Discrepancies arise from variations in BBB integrity (e.g., ischemic vs. hemorrhagic models). Validate using dual-tracer studies (e.g., 99mTc-exametazime with 99mTc-annexin V) to differentiate perfusion deficits from apoptosis. Statistical parametric mapping (SPM) can normalize inter-study variability .
Q. How can synthesis yield and isomer purity be optimized for research-scale production?
- Methodological Optimization : Replace NaBH₄ with chiral reducing agents (e.g., (R)-CBS catalyst) to favor racemic isomer (V) formation. Fractional crystallization from acetonitrile/ethyl acetate mixtures improves purity to >95%. Monitor yields via mass spectrometry and radiometric assays .
Q. What experimental designs are recommended for studying cerebral ischemia using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
